molecular formula C42H51N13O7 B607100 diABZI, agoniste de STING-1 CAS No. 2138498-18-5

diABZI, agoniste de STING-1

Numéro de catalogue: B607100
Numéro CAS: 2138498-18-5
Poids moléculaire: 849.9 g/mol
Clé InChI: JGLMVXWAHNTPRF-CMDGGOBGSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Mécanisme D'action

L’agoniste diABZI STING-1 exerce ses effets en activant la voie du STING. Cette activation conduit à la production d’interférons de type I et de cytokines pro-inflammatoires par l’intermédiaire de la voie TBK1-IRF3. Le composé se lie à l’homodimère STING dans sa conformation ouverte, qui est différente de la conformation fermée requise par les agonistes classiques du STING .

Analyse Biochimique

Biochemical Properties

diABZI STING agonist-1 interacts with the STING pathway, a critical component of the innate immune system. It has been found to activate STING media and TCR signaling pathways . The EC50 values of diABZI STING agonist-1 are 130 nM and 186 nM for humans and mice, respectively . This indicates that diABZI STING agonist-1 has a high affinity for the STING receptor, leading to its activation.

Cellular Effects

diABZI STING agonist-1 has significant effects on various types of cells and cellular processes. It influences cell function by activating the STING pathway, which leads to the production of type-I interferons and pro-inflammatory cytokines . This can result in the enhancement of the immune response, particularly in the context of cancer immunotherapy . For instance, it has been shown to enhance the cytotoxicity of T cells towards cancer cells .

Molecular Mechanism

The molecular mechanism of diABZI STING agonist-1 involves its binding to the STING receptor, leading to the activation of downstream signaling pathways. This includes the activation of TBK1 and IRF3, which subsequently leads to the production of type-I interferons . These interferons play a crucial role in the immune response against infections and cancer.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of diABZI STING agonist-1 have been observed to change over time. For instance, it has been shown to induce robust anti-tumor immune activity with only minimal increases in systemic cytokine levels

Dosage Effects in Animal Models

In animal models, the effects of diABZI STING agonist-1 vary with different dosages. For example, at a dose of 2.5 mg/kg, it has been shown to increase serum levels of IFN-β, IL-6, TNF, and KC/GROα in wild-type mice . The specific threshold effects and potential toxic or adverse effects at high doses need to be further explored.

Metabolic Pathways

The metabolic pathways involving diABZI STING agonist-1 are primarily related to its role as a STING agonist. The activation of the STING pathway can lead to various downstream effects, including the production of type-I interferons

Subcellular Localization

The subcellular localization of diABZI STING agonist-1 is likely to be influenced by its binding to the STING receptor, which is an integral ER-membrane protein . The specific compartments or organelles to which diABZI STING agonist-1 is directed, and any effects on its activity or function, are areas that need to be further explored.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L’agoniste diABZI STING-1 est synthétisé par une série de petites molécules d’amido-benzimidazoles (ABZI). Le processus de développement implique l’identification de molécules ABZI efficaces qui entrent en compétition avec les agonistes classiques du STING comme le 2’3’-cGAMP. Deux molécules du composé principal sont jointes pour créer un seul ligand dimère, ce qui entraîne une augmentation significative de l’affinité de liaison du STING .

Méthodes de production industrielle : La production industrielle de l’agoniste diABZI STING-1 implique la synthèse du composé sous forme lyophilisée. Le produit est ensuite remis en suspension dans de l’eau exempte d’endotoxines pour obtenir une solution mère. Cette méthode garantit la stabilité et la pureté du composé pour les applications de recherche et thérapeutiques .

Comparaison Avec Des Composés Similaires

Composés similaires :

  • 2’3’-cGAMP
  • Cridanimod
  • C-176
  • STING-IN-2
  • STING-IN-3

Unicité : L’agoniste diABZI STING-1 est unique en raison de sa structure non nucléotidique, qui offre une biodisponibilité accrue et des propriétés physicochimiques différentes par rapport aux agonistes classiques du STING à base de dinucléotides cycliques (CDN). Cette unicité offre davantage d’options en matière de développement clinique pour diverses affections, notamment le cancer et les infections virales .

Activité Biologique

diABZI STING agonist-1 is a potent non-nucleotide-based compound that activates the stimulator of interferon genes (STING) pathway, which plays a crucial role in the immune response against tumors and viral infections. This article provides a comprehensive overview of the biological activity of diABZI, including its mechanisms of action, effects on immune responses, and therapeutic potential.

diABZI activates the STING pathway by inducing the dimerization and phosphorylation of STING, leading to the activation of downstream signaling cascades involving TBK1 and IRF3. This results in the production of type I interferons (IFNs) and pro-inflammatory cytokines. Unlike traditional cyclic dinucleotide (CDN) STING agonists, diABZI maintains an open conformation during activation, which may enhance its bioavailability and efficacy .

Key Biological Activities

  • Cytokine Induction :
    • IFN-β Production : diABZI induces significant secretion of IFN-β in human peripheral blood mononuclear cells (PBMCs) with an effective concentration (EC50) of approximately 130 nM .
    • Pro-inflammatory Cytokines : It increases serum levels of IL-6, TNF, and KC/GROα in wild-type mice but not in STING-deficient mice, confirming its STING-dependent action .
  • Antiviral Activity :
    • diABZI demonstrates potent antiviral effects against SARS-CoV-2 by reducing viral RNA levels in primary human bronchial airway epithelial cells . It also inhibits the cytopathic effects of human coronavirus 229E (HCoV-229E) with an EC50 of 3 nM .
  • Antitumor Effects :
    • In a CT26 murine colorectal cancer model, administration of diABZI at a dose of 3 mg/kg significantly decreased tumor volume and improved survival rates . Additionally, it enhances T cell cytotoxicity against tumor cells by improving antigen presentation and T cell receptor (TCR) signaling pathways .

Case Studies

Several studies have highlighted the efficacy of diABZI in various contexts:

  • Acute Myeloid Leukemia (AML) : In ex vivo testing on 18 primary specimens from AML patients, diABZI showed activity as a single agent in 16 cases, with marked efficacy in 11 cases (IC50 <100 nM). The addition of venetoclax enhanced the cytotoxic effect against resistant AML cells .
  • Lung Inflammation Models : Administration of diABZI induced acute neutrophilic inflammation and PANoptosis in lung tissue, characterized by cell death mechanisms including apoptosis and necroptosis. This inflammatory response was linked to DNA release from dying cells, which further activated immune responses through cGAS and other DNA sensors .

Data Table: Summary of Biological Activities

Biological ActivityObservationsReference
IFN-β SecretionEC50 = 130 nM
Cytopathic Effect InhibitionHCoV-229E EC50 = 3 nM
Tumor Volume ReductionDecreased in CT26 murine model
AML EfficacyActive in 16/18 cases (IC50 <100 nM)
Neutrophilic InflammationInduced PANoptosis in lung tissue

Propriétés

IUPAC Name

1-[(E)-4-[5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-(3-morpholin-4-ylpropoxy)benzimidazol-1-yl]but-2-enyl]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-methoxybenzimidazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H51N13O7/c1-6-54-31(19-25(3)49-54)39(58)47-41-45-29-21-27(37(43)56)23-33(60-5)35(29)52(41)12-8-9-13-53-36-30(46-42(53)48-40(59)32-20-26(4)50-55(32)7-2)22-28(38(44)57)24-34(36)62-16-10-11-51-14-17-61-18-15-51/h8-9,19-24H,6-7,10-18H2,1-5H3,(H2,43,56)(H2,44,57)(H,45,47,58)(H,46,48,59)/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGLMVXWAHNTPRF-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CC=CCN4C5=C(C=C(C=C5OCCCN6CCOCC6)C(=O)N)N=C4NC(=O)C7=CC(=NN7CC)C)C(=CC(=C3)C(=O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2C/C=C/CN4C5=C(C=C(C=C5OCCCN6CCOCC6)C(=O)N)N=C4NC(=O)C7=CC(=NN7CC)C)C(=CC(=C3)C(=O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H51N13O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

849.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138498-18-5
Record name Diabzi sting agonist-1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2138498185
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DIABZI STING AGONIST-1
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L7DUG75C36
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.